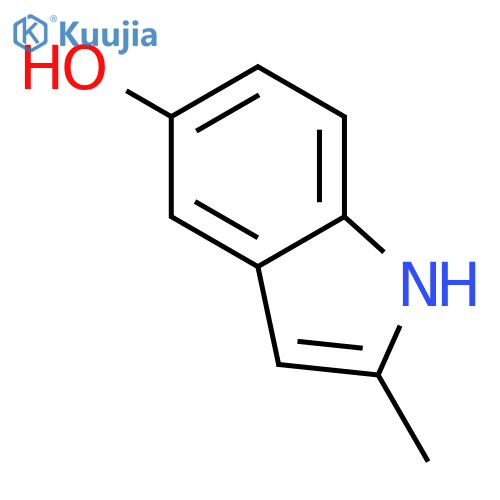Cas no 13314-85-7 (2-Methyl-1H-indol-5-ol)

2-Methyl-1H-indol-5-ol structure
商品名:2-Methyl-1H-indol-5-ol
2-Methyl-1H-indol-5-ol 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1H-indol-5-ol
- 5-Hydroxy-2-methylindole
- 2-Methyl-5-Indanone
- 5-Hydroxy-2-methylindol
- 1H-Indol-5-ol,2-Methyl-
- 5-Hydroxy-2-Methyl-1H-indole
- 5-Hydroxy-2-Methyl indole
- 1H-Indol-5-ol, 2-methyl-
- 2-methyl-5-hydroxyindole
- 2-methyl-5-indolol
- PubChem8551
- 5-hydroxy-2methylindole
- 5-hydroxyl-2-methyl-indole
- 2-methyl-1H-indole-5-ol
- MDWJZBVEVLTXDE-UHFFFAOYSA-N
- KUC106614N
- AM722
- TR
- Z1198147837
- MFCD00022714
- AC-22337
- KSC-09-215C
- A806569
- H-6710
- 13314-85-7
- AKOS006273482
- DTXSID10157978
- NS00024269
- F2167-2591
- SY066236
- AC-8790
- AS-58117
- EINECS 236-345-0
- CS-W017747
- EN300-134029
- SB14897
- SCHEMBL12348
- FT-0612974
- DTXCID9080469
- DB-001316
-
- MDL: MFCD00022714
- インチ: 1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3
- InChIKey: MDWJZBVEVLTXDE-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C2=C(C=1[H])C([H])=C(C([H])([H])[H])N2[H]
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 15
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 36
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.262
- ゆうかいてん: 130-132℃
- ふってん: 344.8°C at 760 mmHg
- フラッシュポイント: 162.4±22.3 °C
- 屈折率: 1.703
- PSA: 36.02000
- LogP: 2.18190
- かんど: Light Sensitive
- ようかいせい: 未確定
2-Methyl-1H-indol-5-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S27; S28
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD7773)
- リスク用語:R34
2-Methyl-1H-indol-5-ol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-1H-indol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A505321-1g |
2-Methyl-1H-indol-5-ol |
13314-85-7 | 97% | 1g |
$15.0 | 2025-02-26 | |
| Enamine | EN300-134029-0.1g |
2-methyl-1H-indol-5-ol |
13314-85-7 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| abcr | AB353598-1 g |
5-Hydroxy-2-methylindole, 98%; . |
13314-85-7 | 98% | 1g |
€133.40 | 2023-05-19 | |
| eNovation Chemicals LLC | D543453-10g |
5-Hydroxy-2-methylindole |
13314-85-7 | 97% | 10g |
$460 | 2024-06-05 | |
| eNovation Chemicals LLC | D381607-1g |
5-HYDROXY-2-METHYLINDOLE |
13314-85-7 | 97% | 1g |
$100 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020027-250mg |
2-Methyl-1H-indol-5-ol |
13314-85-7 | 98% | 250mg |
¥55.00 | 2024-08-09 | |
| abcr | AB353598-25 g |
5-Hydroxy-2-methylindole, 98%; . |
13314-85-7 | 98% | 25g |
€1399.20 | 2023-05-19 | |
| TRC | M321593-100mg |
2-Methyl-1H-indol-5-ol |
13314-85-7 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Enamine | EN300-134029-10.0g |
2-methyl-1H-indol-5-ol |
13314-85-7 | 95.0% | 10.0g |
$164.0 | 2025-03-21 | |
| Enamine | EN300-134029-25.0g |
2-methyl-1H-indol-5-ol |
13314-85-7 | 95.0% | 25.0g |
$407.0 | 2025-03-21 |
2-Methyl-1H-indol-5-ol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:13314-85-7)5-羟基-2-甲基吲哚
注文番号:LE2475132
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:41
価格 ($):discuss personally
2-Methyl-1H-indol-5-ol 関連文献
-
1. The chemistry of bacteria. Part III. An indolylphrrylmethene from violaceinR. J. S. Beer,B. E. Jennings,Alexander Robertson J. Chem. Soc. 1954 2679
-
Emma L. Harry,Anthony W. T. Bristow,Ian D. Wilson,Colin S. Creaser Analyst 2011 136 1728
13314-85-7 (2-Methyl-1H-indol-5-ol) 関連製品
- 35320-67-3(4-Hydroxy-2-methylindole)
- 1076-74-0(5-methoxy-2-methyl-1H-indole)
- 613-21-8(2-Methylquinolin-6-ol)
- 165112-03-8(2-Methylquinolin-7-ol)
- 54584-22-4(2-Methyl-1H-indol-6-ol)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:13314-85-7)5-Hydroxy-2-methylindole

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:13314-85-7)2-Methyl-1H-indol-5-ol

清らかである:99%
はかる:25g
価格 ($):249.0




